molecular formula C19H11N3O2S2 B2906448 N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide CAS No. 941998-55-6

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide

Cat. No.: B2906448
CAS No.: 941998-55-6
M. Wt: 377.44
InChI Key: VLHVJNRZYQPGPC-UHFFFAOYSA-N
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Description

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a complex heterocyclic compound that incorporates benzofuran, thiazole, and benzothiazole moieties These structural units are known for their significant biological activities and are often found in various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach is the construction of the benzofuran ring, followed by the formation of the thiazole and benzothiazole rings through cyclization reactions. Key steps may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of efficient catalysts can be employed to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide is unique due to the combination of three bioactive heterocyclic rings in a single molecule. This structural complexity may confer enhanced biological activities and specificity compared to compounds containing only one or two of these rings .

Biological Activity

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant data and case studies.

  • Molecular Formula: C13H9N3O2S2
  • Molecular Weight: 293.35 g/mol
  • CAS Number: 924129-01-1

Antimicrobial Activity

Research has demonstrated that benzofuran derivatives exhibit notable antimicrobial properties. For instance, compounds containing benzofuran and thiazole moieties have shown effectiveness against various bacterial strains.

CompoundMIC (μg/mL)Activity Type
Compound 38Antimycobacterial
Compound 42Antifungal
Compound 63.12Antimycobacterial

In a study evaluating the structure-activity relationship (SAR), it was found that the presence of hydroxyl groups at specific positions on the benzofuran ring enhances antimicrobial efficacy against Mycobacterium tuberculosis and other pathogens .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. The compound has shown promising results in inhibiting cancer cell lines.

Cell LineIC50 (μM)Reference
Jurkat (Bcl-2)1.61 ± 1.92
A-431 (skin cancer)1.98 ± 1.22

The SAR analysis indicated that modifications on the thiazole ring significantly influence cytotoxicity, with electron-donating groups enhancing activity .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound exhibits anti-inflammatory effects. Studies have shown that thiazole derivatives can inhibit pro-inflammatory cytokines, contributing to their therapeutic potential in inflammatory diseases.

Case Studies

Case Study 1: Antimycobacterial Activity
A series of derivatives were synthesized based on the benzofuran scaffold, with one compound demonstrating an MIC of 0.60 μM against Mycobacterium tuberculosis. This highlights the potential for developing new antimycobacterial agents from this chemical class .

Case Study 2: Anticancer Efficacy
In a recent study involving various cancer cell lines, this compound exhibited significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin .

Properties

IUPAC Name

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11N3O2S2/c23-18(12-5-6-13-17(8-12)26-10-20-13)22-19-21-14(9-25-19)16-7-11-3-1-2-4-15(11)24-16/h1-10H,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHVJNRZYQPGPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)NC(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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